molecular formula C16H12Cl2N2O3S2 B492879 5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one CAS No. 1008482-12-9

5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one

Cat. No.: B492879
CAS No.: 1008482-12-9
M. Wt: 415.3g/mol
InChI Key: UQQLIXXVKLXGQU-UHFFFAOYSA-N
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Description

5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a benzyl group, a dichlorophenyl sulfonyl group, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one typically involves multiple steps, starting with the preparation of the thioxoimidazolidinone core. This core can be synthesized through the reaction of an appropriate amine with carbon disulfide, followed by cyclization. The benzyl group and the dichlorophenyl sulfonyl group are then introduced through subsequent reactions involving benzyl halides and sulfonyl chlorides, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The dichlorophenyl sulfonyl group can be reduced to a thiol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thioxo group may also play a role in the compound’s activity, potentially through redox reactions or interactions with metal ions.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-1-((2,6-dichlorophenyl)sulfonyl)-2-thioxoimidazolidin-4-one: This compound is unique due to the presence of both a benzyl group and a dichlorophenyl sulfonyl group.

    Other Thioxoimidazolidinones: These compounds share the thioxoimidazolidinone core but may have different substituents, leading to variations in their chemical and biological properties.

    Sulfonyl Derivatives: Compounds with sulfonyl groups are known for their electrophilic properties and can be used in a variety of chemical reactions.

Uniqueness

The combination of a benzyl group, a dichlorophenyl sulfonyl group, and a thioxoimidazolidinone core makes this compound unique.

Properties

IUPAC Name

5-benzyl-1-(2,6-dichlorophenyl)sulfonyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c17-11-7-4-8-12(18)14(11)25(22,23)20-13(15(21)19-16(20)24)9-10-5-2-1-3-6-10/h1-8,13H,9H2,(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQLIXXVKLXGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=S)N2S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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